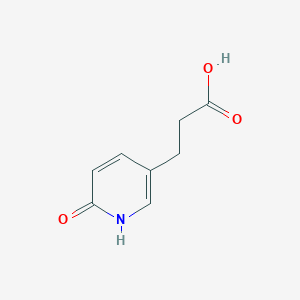

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVXNDOICMOVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrothermal Synthesis Method

A notable preparation method for the closely related compound 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which shares the core pyridinyl structure, utilizes a hydrothermal reaction approach. This method can be adapted or considered analogous for the preparation of 3-(6-oxo-1,6-dihydro-3-pyridinyl)propanoic acid due to structural similarities.

- Starting materials: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).

- Equipment: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: The mixture is sealed and reacted at 100–180°C for 24–72 hours.

- Post-reaction: Natural cooling to room temperature, followed by removal of the liquid and collection of white flaky crystals.

- Yield: Greater than 80%.

- Produces crystals with low thermal stress and fewer internal defects.

- High stability of the product crystals at room temperature.

- Simple equipment and operation.

- Environmentally friendly, using water as the solvent.

- High reaction yield.

| Parameter | Value |

|---|---|

| Reaction temperature | 140°C |

| Reaction time | 72 hours |

| Starting material amount | 0.54 g 2-chloro-5-trifluoromethylpyridine |

| Solvent volume | 17 mL water |

| Product form | White flaky crystals |

| Yield | 0.4008 g (approx. 74%) |

This method was reported in a 2012 patent detailing the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with excellent stability and high purity, which is relevant for synthesizing related pyridinyl propanoic acid derivatives.

Functionalization of Pyrimidine Derivatives via Alkylation

Another synthetic approach involves the functionalization of pyrimidine or related heterocyclic rings by alkylation reactions, which can be adapted for the synthesis of this compound analogs.

- Starting materials: 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives.

- Alkylation agents: Bromoacetic acid or 3-bromopropionic acid for introducing carboxylic acid side chains.

- Reaction conditions: Room temperature stirring in acetone with triethylamine as a base.

- Work-up: Acidification with concentrated HCl, filtration, washing, and recrystallization.

| Step | Reagents and Conditions |

|---|---|

| S-alkylation | Bromoacetic acid or 3-bromopropionic acid, triethylamine, acetone, room temperature, 5 hours |

| Acidification | Concentrated HCl, ice bath |

| Purification | Vacuum filtration, washing with distilled water, recrystallization from methanol or acetone/hexane mixture |

| Compound | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|

| 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid | 52 | Yellow solid | 218–220 |

| 2-[(5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio]acetic acid | 60 | White solid | 228–230 |

This method, reported in a 2022 study, provides a versatile route to functionalized pyrimidine derivatives with carboxylic acid side chains, which can be structurally related or adapted for the synthesis of this compound.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrothermal synthesis | High-temperature water-based reaction in sealed vessel | Environmentally friendly, simple, high stability crystals | >80 | Suitable for pyridinyl carboxylic acids, green chemistry |

| Alkylation of pyrimidine rings | Room temperature alkylation with bromoacids in acetone | Mild conditions, versatile functionalization | 50–60 | Allows introduction of carboxylic acid side chains, adaptable |

Research Findings and Notes

- The hydrothermal method yields crystals with fewer internal defects and lower thermal stress, enhancing the compound's stability and shelf life at room temperature, which is critical for pharmaceutical or material applications.

- Alkylation routes provide structural diversity and allow for the synthesis of various substituted derivatives, which may be useful for biological activity modulation or further chemical transformations.

- Both methods emphasize environmentally considerate solvents and conditions, with hydrothermal synthesis using water and alkylation employing acetone and mild bases.

- Reaction times and temperatures vary significantly between methods, with hydrothermal requiring prolonged heating and alkylation proceeding efficiently at room temperature.

- Purification steps typically involve acidification and recrystallization to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of coordination polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues in Heterocyclic Systems

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Pyridine vs. Pyrimidine Derivatives

- Pyridine Core (Target Compound): The monocyclic pyridine ring in this compound allows for π-π stacking and hydrogen bonding via the ketone and carboxylic acid groups.

- Substituent Effects: Methyl Groups: The 2,4-dimethylpyridine analog (C₁₀H₁₃NO₃) exhibits increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility . Halogenation: Chlorinated phenylpropanoic acids (e.g., C₉H₈Cl₂O₃) demonstrate significant antimicrobial activity due to electron-withdrawing Cl groups enhancing reactivity with microbial enzymes .

Phenylpropanoic Acid vs. Pyridinylpropanoic Acid

- Aromatic System: Replacing the phenyl group in 3-phenylpropanoic acid with a pyridinyl ring introduces a basic nitrogen atom, altering electronic properties and acidity. The pyridinyl derivative (pKa ~4.5 for the carboxylic acid) is more polar than its phenyl counterpart, affecting bioavailability .

- Biological Activity: Chlorinated 3-phenylpropanoic acids () show selective activity against Gram-positive and Gram-negative bacteria, while pyridinyl derivatives may target different pathways, such as metalloenzyme inhibition .

Ester Derivatives

- 3-(Methylthio)propanoic acid esters (e.g., ethyl ester in pineapples) are volatile sulfur-containing compounds contributing to fruity aromas. Their ester linkage reduces acidity compared to the carboxylic acid in the target compound, highlighting the role of functional groups in application (flavor vs. pharmacology) .

Actividad Biológica

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a propanoic acid moiety attached to a 6-oxo-1,6-dihydro-3-pyridine ring, which contributes to its interactions with various biological systems. Understanding its biological activity is essential for exploring its therapeutic potential.

The molecular formula of this compound is , with a molar mass of approximately 183.19 g/mol. The compound is characterized by the presence of an oxo group and a propanoic acid structure, which are critical for its biological interactions.

Research indicates that this compound interacts with various enzymes and proteins, influencing metabolic pathways. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it may modulate the activity of enzymes linked to oxidative stress pathways.

- Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to certain protein targets, enhancing its potential as a therapeutic agent.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help mitigate oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | , |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | , |

| Enzyme inhibition | Modulates enzyme activity | , |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Diabetic Retinopathy Model : In a study involving diabetic rats, administration of the compound resulted in reduced retinal damage and improved visual function compared to control groups. This suggests a protective role against diabetic complications related to oxidative stress and inflammation.

- Cancer Research : Preclinical trials have shown that the compound can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of cell signaling pathways associated with survival and proliferation.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical routes, allowing for the exploration of derivatives that may enhance its biological activity.

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Involves reaction between pyridine derivatives and propanoic acid | 70% |

| Oxidation Reaction | Converts dihydropyridine precursors into oxo derivatives | 65% |

Q & A

Q. What are the recommended synthetic routes for 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid?

The compound can be synthesized via coupling reactions involving pyridinone derivatives and propanoic acid precursors. A typical method involves refluxing 6-oxo-1,6-dihydropyridine-3-carboxylic acid with a halogenated propionic acid derivative in the presence of a base (e.g., piperidine) and ethanol at 0–5°C for 2 hours . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical to minimize side products like lactams or unreacted intermediates.

Q. How should researchers handle and store this compound to ensure stability?

Due to its potential sensitivity to moisture and light, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .

Q. What analytical techniques are suitable for confirming its structural identity?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the presence of the dihydropyridinyl ring (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm for methylene groups).

- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]) against the theoretical molecular weight (e.g., 195.18 g/mol for the free acid form) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility)?

Variations in solubility may arise from salt forms (e.g., hydrochloride or hydrobromide derivatives). Perform comparative studies using standardized buffers (pH 4–8) and techniques like dynamic light scattering (DLS) to assess aggregation. Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What strategies are effective for studying its metabolic stability in biological systems?

Use in vitro metabolomics approaches :

- Incubate the compound with liver microsomes or S9 fractions.

- Analyze metabolites via LC-MS/MS, focusing on oxidation products (e.g., hydroxylation of the pyridinyl ring) or hydrolysis of the propanoic acid group .

- Compare degradation pathways to structurally related compounds (e.g., 3-(4-fluorophenyl)propanoic acid) to identify structure-activity relationships .

Q. How can molecular docking elucidate its interaction with biological targets?

- Target Selection: Prioritize enzymes with known affinity for pyridinone derivatives (e.g., kinases or oxidoreductases).

- Docking Software: Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., arginine or lysine).

- Validation: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are optimal for assessing its potential as a enzyme inhibitor?

- Enzyme Assays: Use fluorogenic substrates to measure inhibition kinetics (e.g., values) for target enzymes like dihydroorotate dehydrogenase (DHODH), which interacts with dihydropyridinyl analogs.

- Control Experiments: Include positive controls (e.g., leflunomide for DHODH) and assess off-target effects using a panel of related enzymes .

Data Contradiction Analysis

Q. How to address conflicting reports on its pKa and ionization behavior?

- Potentiometric Titration: Perform titrations in aqueous and non-aqueous solvents to determine precise pKa values. The carboxylic acid group typically has a pKa ~4.6, but substituents on the pyridinyl ring may shift this value.

- Computational Prediction: Use software like MarvinSketch to model ionization states and compare with experimental data .

Methodological Resources

- Synthesis Protocols: Refer to Schemes in and for modular synthesis of pyridinone-propanoic acid hybrids .

- Safety Guidelines: Follow for hazard mitigation and waste disposal .

- Advanced Characterization: Utilize and for metabolomics and dissociation constant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.